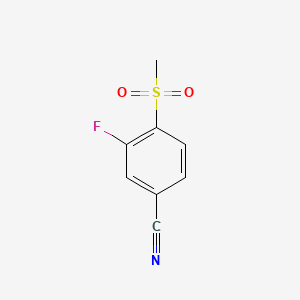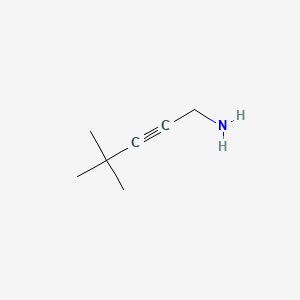
4,4-Dimethyl-2-pentyn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-Dimethyl-2-pentyn-1-amine” is a chemical compound with the molecular formula C7H13N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of amines like “4,4-Dimethyl-2-pentyn-1-amine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of 2,2-dimethyl-4-pentyn-1-al with dialkylamine .Molecular Structure Analysis
The molecular structure of “4,4-Dimethyl-2-pentyn-1-amine” consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The spectroscopy of amines can be used to determine the structure of an unknown amine .Chemical Reactions Analysis
The reaction of “4,4-Dimethyl-2-pentyn-1-amine” depends on the structure of the amine. For instance, the addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .Applications De Recherche Scientifique
1. Reaction with Thiols
- Summary of Application : The uncatalyzed reaction of 4,4-dimethyl-2-pentyn-1-al with thiols under kinetic control conditions leads to acetylenic hemithials, while β-thioacroleins are obtained under thermodynamic control conditions .
- Methods of Application : The reaction is uncatalyzed and occurs under kinetic control conditions .
- Results or Outcomes : The addition at the triple bond proceeds nonstereospecifically, although this process is regioselective and stereoselective with predominance of Z isomers .
2. Organometallic Reactions
- Summary of Application : 4,4-Dimethyl-2-pentyne is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes .
- Methods of Application : The compound is used in organometallic reactions, specifically for its regioselectivity of insertion into the Pd-C bond of cyclopalladated complexes .
- Results or Outcomes : The specific outcomes of these reactions are not detailed in the source, but the use of 4,4-Dimethyl-2-pentyne aids in the regioselectivity of the reactions .
3. Reaction with Dialkylamines
- Summary of Application : The direction of the reaction of 2, 2-dimethyl-4-pentyn-1-al with dialkylamine is a function of the amine structure .
- Methods of Application : The reaction occurs with dialkylamine, and the direction of the reaction is dependent on the structure of the amine .
- Results or Outcomes : The addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .
4. Synthesis of Oxetane Derivatives
- Summary of Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Methods of Application : The synthesis of oxetane derivatives is clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
- Results or Outcomes : Numerous studies into the synthesis of new oxetane derivatives have been driven by these applications .
5. Preparation of Pyrimidine-dione
- Summary of Application : 4,4-Dimethyl-2-pentyne is used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/N-heterocyclic carbene .
- Methods of Application : The compound reacts with isocyanate in the presence of nickel/N-heterocyclic carbene .
- Results or Outcomes : The specific outcomes of this reaction are not detailed in the source, but the reaction leads to the formation of pyrimidine-dione .
6. [2+2] and Formal [2+2] Cycloadditions
- Summary of Application : The [2+2] and formal [2+2] cycloadditions are methods used in the synthesis of oxetane derivatives .
- Methods of Application : The [2+2] and formal [2+2] cycloadditions are used in the synthesis of oxetane derivatives .
- Results or Outcomes : The specific outcomes of these cycloadditions are not detailed in the source, but they are used in the synthesis of oxetane derivatives .
7. Synthesis of Indanones
- Summary of Application : The photosynthesis of 4,4-dimethyl-1-mesityl-2-pentyn-1-one leads to the synthesis of indanones .
- Methods of Application : The compound undergoes a photosynthesis process .
- Results or Outcomes : The main products of this photosynthesis are indanones .
8. Reaction with Isocyanate
- Summary of Application : 4,4-Dimethyl-2-pentyne is used to prepare pyrimidine-dione by reacting with isocyanate .
- Methods of Application : The compound reacts with isocyanate in the presence of nickel/N-heterocyclic carbene .
- Results or Outcomes : The reaction leads to the formation of pyrimidine-dione .
9. Alkyne Nomenclature
- Summary of Application : 4,4-Dimethyl-2-pentyne is used as an example in the nomenclature of alkynes .
- Methods of Application : The compound is used as a reference in the naming of alkynes .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it aids in the understanding of alkyne nomenclature .
Safety And Hazards
Propriétés
IUPAC Name |
4,4-dimethylpent-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPPJINJOKJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-pentyn-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

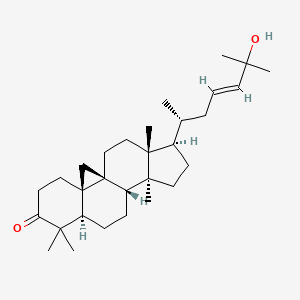
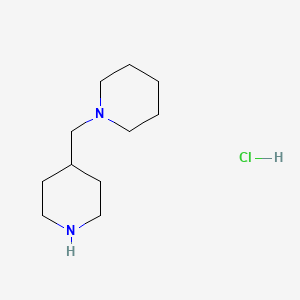
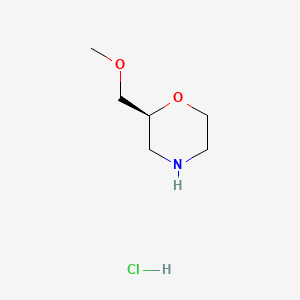
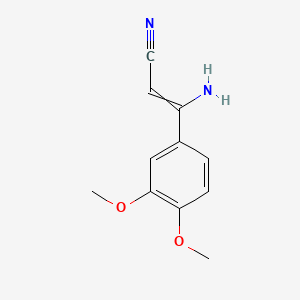
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)
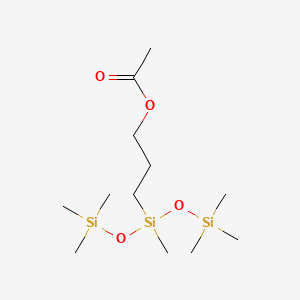
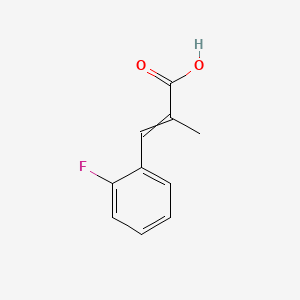
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)

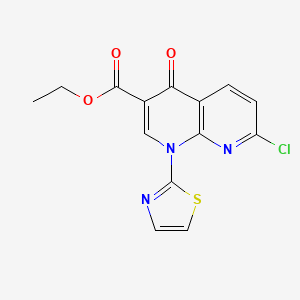
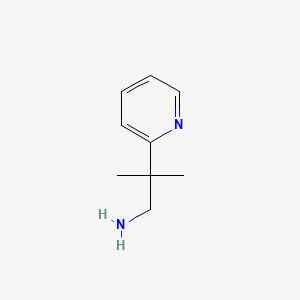
![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)
